molecular formula C18H16ClN3O3 B4414934 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide

Cat. No. B4414934
M. Wt: 357.8 g/mol
InChI Key: QXULMWYEFKDXJS-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide, commonly known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent chelating agent that can selectively bind to metal ions, making it useful in various fields such as nuclear fuel reprocessing, environmental remediation, and medical applications.

Mechanism of Action

CMPO binds selectively to metal ions through its nitrogen and oxygen atoms, forming stable complexes. The selectivity of CMPO is due to the size and charge of the metal ion. CMPO has a high affinity for actinides and lanthanides due to their large size and charge. The binding of CMPO to metal ions can be reversed by changing the pH or by using a competing ligand.
Biochemical and Physiological Effects:
CMPO has been shown to have low toxicity and is not mutagenic or carcinogenic. It is rapidly excreted from the body and does not accumulate in tissues. CMPO has been shown to have no adverse effects on the liver, kidneys, or hematopoietic system.

Advantages and Limitations for Lab Experiments

One of the advantages of CMPO is its high selectivity for metal ions, which allows for the selective extraction of specific metals. CMPO is also stable under a wide range of conditions, making it useful in various applications. However, the use of CMPO requires specialized equipment and expertise, and the extraction process can be time-consuming.

Future Directions

There are several future directions for the use of CMPO in scientific research. One area of interest is the development of new ligands that can selectively bind to specific metal ions. Another area of research is the use of CMPO in the development of new cancer therapies and diagnostic imaging agents. Additionally, there is potential for the use of CMPO in the extraction of rare earth metals, which are critical for the production of high-tech devices.

Scientific Research Applications

CMPO has been extensively studied for its ability to selectively bind to metal ions. It is commonly used in nuclear fuel reprocessing to extract actinides and lanthanides from spent nuclear fuel. CMPO has also been used in environmental remediation to remove heavy metals from contaminated soil and water. In medical applications, CMPO has been investigated for its potential use in cancer therapy and diagnostic imaging.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-2-8-15(9-3-12)24-11-16(23)20-10-17-21-18(22-25-17)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXULMWYEFKDXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide

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